4,4'-Dinitroazobenzene
Overview
Description
4,4’-Dinitroazobenzene is an organic compound characterized by the presence of two nitro groups (-NO₂) and an azo group (-N=N-) attached to a benzene ring. This compound is known for its vibrant color and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dinitroazobenzene can be synthesized through the oxidation of p-nitroaniline using various oxidizing agents. One common method involves the use of lead dioxide (PbO₂) electrodes in an electrochemical cell, where p-nitroaniline is oxidized to form 4,4’-Dinitroazobenzene . The reaction conditions typically include an acidic medium and controlled temperature to optimize the yield.
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dinitroazobenzene often involves the use of polymer-bound triphenylphosphine as a coupling reagent under microwave irradiation. This method is advantageous due to its high yield, low moisture sensitivity, and ease of separation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dinitroazobenzene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form azoxy compounds.
Reduction: Reduction of 4,4’-Dinitroazobenzene typically leads to the formation of 4,4’-diaminoazobenzene.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azoxy compounds.
Reduction: 4,4’-diaminoazobenzene.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Scientific Research Applications
4,4’-Dinitroazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in esterification reactions, particularly under microwave irradiation.
Biology: Its derivatives are studied for their potential use in biological imaging and as molecular probes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Employed in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 4,4’-Dinitroazobenzene exerts its effects involves the interaction of its nitro and azo groups with various molecular targets. The nitro groups can undergo redox reactions, while the azo group can participate in electron transfer processes. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison: 4,4’-Dinitroazobenzene is unique due to the presence of both nitro and azo groups, which confer distinct chemical properties compared to other dinitrobenzenes. While 1,2-, 1,3-, and 1,4-dinitrobenzenes are primarily used in the manufacture of explosives and dyes, 4,4’-Dinitroazobenzene’s azo group allows it to participate in a broader range of chemical reactions, making it more versatile in scientific research and industrial applications .
Properties
IUPAC Name |
bis(4-nitrophenyl)diazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLJUTWUGSHKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037846 | |
Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3646-57-9, 89103-79-7 | |
Record name | Diazene, bis(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dinitroazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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